(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide
Description
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Properties
IUPAC Name |
(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O5/c1-4-29-19-10-13(5-7-17(19)30-21(22)23)9-14(12-24)20(26)25-15-6-8-16(27-2)18(11-15)28-3/h5-11,21H,4H2,1-3H3,(H,25,26)/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHOOTWSQLNFQD-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)OC)OC)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure that includes a cyano group and various aromatic substituents. The presence of difluoromethoxy and ethoxy groups may contribute to its biological activity by enhancing lipophilicity and receptor binding.
Research indicates that compounds with similar structures often interact with multiple biological targets, particularly in the central nervous system (CNS). Key mechanisms of action may include:
- Serotonin Receptor Modulation : Compounds in this class have been shown to act as agonists at serotonin receptors, particularly 5-HT2A and 5-HT2C, which are implicated in mood regulation and cognitive functions .
- Neuroplasticity Enhancement : Activation of serotonin receptors can lead to increased expression of genes involved in neuroplasticity, suggesting potential applications in treating mood disorders .
- Antimicrobial Activity : Similar compounds have demonstrated activity against various pathogens, including tuberculosis, indicating a broader pharmacological profile .
Pharmacological Profile
Case Studies
- Neuropharmacological Studies : A study involving structurally similar compounds revealed that they could elicit head-twitch responses in animal models, indicative of serotonergic activity. These findings suggest that this compound may share similar properties .
- Antitubercular Activity : Research into the antimicrobial properties of chalcone derivatives has shown promising results against tuberculosis. The structural characteristics of this compound align with those of known antitubercular agents, warranting further investigation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide, and how are intermediates characterized?
- The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous compounds are synthesized using nitrobenzene derivatives and substituted alcohols under alkaline conditions, followed by iron powder reduction in acidic media . Intermediates are characterized via HPLC for purity and NMR spectroscopy (1H/13C) for structural confirmation. Critical steps require optimization of temperature, solvent choice (e.g., ethanol or DMSO), and pH .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify aromatic protons, cyano groups, and methoxy substituents.
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting residual solvents or unreacted intermediates.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing (using SHELXL for refinement) .
Q. What preliminary biological screening methods are recommended to assess its bioactivity?
- Enzyme Inhibition Assays : Test interactions with kinases or receptors using fluorescence polarization or radiometric assays.
- Cell-Based Viability Assays : Evaluate cytotoxicity (e.g., MTT assay) against cancer cell lines.
- Computational Docking : Predict binding affinity to targets like cyclooxygenase or cytochrome P450 using AutoDock or Schrödinger Suite .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered difluoromethoxy groups) be resolved during structure refinement?
- Use SHELXL with restraints for disordered atoms and anisotropic displacement parameters. Apply the Hirshfeld surface analysis to validate hydrogen bonding and π-π interactions. For high-resolution data, employ twin refinement if twinning is detected .
Q. What strategies optimize the yield of the condensation step in synthesis while minimizing side products?
- Reagent Selection : Use carbodiimide-based condensing agents (e.g., EDC/HOBt) to activate cyanoacetic acid.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Real-Time Monitoring : Employ thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progress and quench at optimal conversion .
Q. How do electronic effects of the difluoromethoxy and dimethoxyphenyl groups influence the compound’s reactivity in follow-up reactions?
- The difluoromethoxy group is electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to the para position. The dimethoxyphenyl group is electron-donating, increasing nucleophilicity at the ortho position. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict regioselectivity .
Q. What methodologies address discrepancies between computational binding predictions and experimental bioactivity data?
- Molecular Dynamics Simulations : Simulate ligand-target interactions over 100+ ns to account for conformational flexibility.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking results.
- Mutagenesis Studies : Identify critical residues in the target protein that disrupt binding, refining computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
